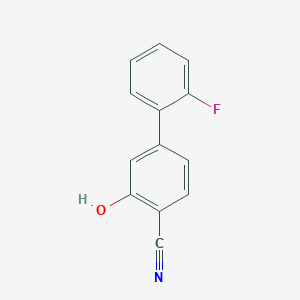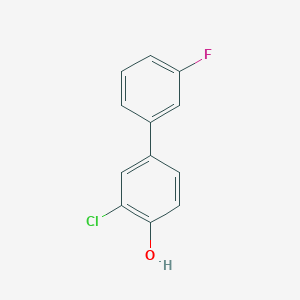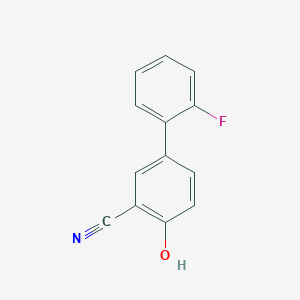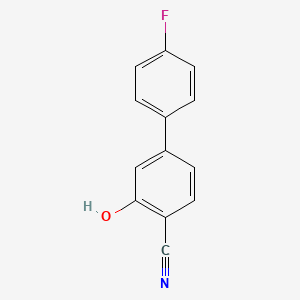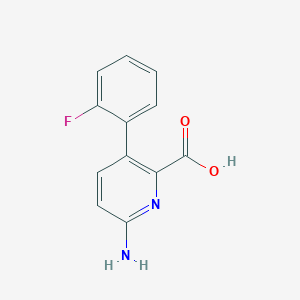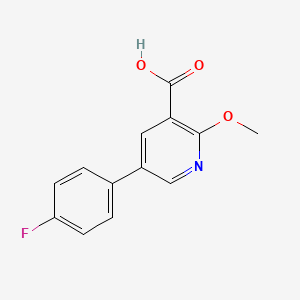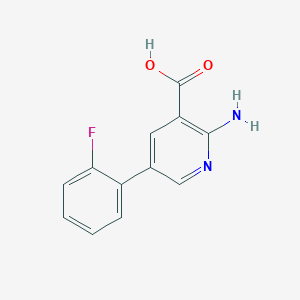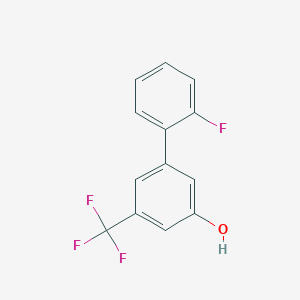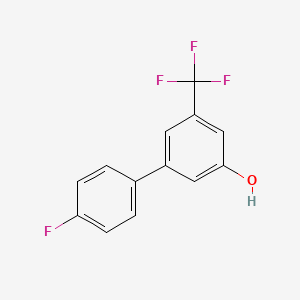
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, is a compound that has been used in a variety of scientific research applications. It is a fluorinated phenol derivative with a wide range of applications in organic chemistry, analytical chemistry, and biochemistry. This compound has been found to be useful in many different areas of research, including drug development, materials science, and environmental science.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, has a wide range of scientific research applications. It has been used in drug development as a starting material for the synthesis of novel compounds, as well as in materials science for the production of polymers and other materials. In addition, this compound has been used in analytical chemistry for the quantification of other compounds, and in environmental science for the analysis of pollutants.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of other compounds. This inhibition can lead to the inhibition of the breakdown of other compounds and the accumulation of those compounds in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, are not fully understood. However, in vitro studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been found to have anti-inflammatory and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized from a variety of starting materials. In addition, this compound is relatively non-toxic and has a low potential for environmental contamination. However, the compound is not soluble in water, which can limit its use in some laboratory experiments.
Direcciones Futuras
There are many potential future directions for the use of 5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. In addition, this compound could be used in drug development to synthesize novel compounds with unique properties. Finally, this compound could be used in materials science to develop new polymers and other materials with improved properties.
Métodos De Síntesis
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, can be synthesized from a variety of starting materials. The most common methods of synthesis involve the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride (TFSA). This reaction yields a mixture of 4-fluorophenol and 5-(4-fluorophenyl)-3-trifluoromethylphenol, 95%, with the latter being the desired product. Other methods of synthesis include the reaction of 4-fluorophenol with trifluoroacetic acid (TFA) or the reaction of 4-fluorophenol with trifluoromethyl iodide (TFI).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-3-1-8(2-4-11)9-5-10(13(15,16)17)7-12(18)6-9/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLFTISCIKSLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673432 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1214340-39-2 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


